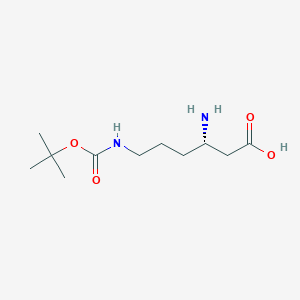

(S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid

Description

Properties

IUPAC Name |

(3S)-3-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-6-4-5-8(12)7-9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDUAIKSZTULGY-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid typically involves the protection of the amino group of lysine. The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are mild, often carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids, including (S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid, is optimized for high yield and purity. The process involves large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common .

Chemical Reactions Analysis

Boc Deprotection Reactions

The Boc group is selectively cleaved under acidic conditions to generate a free amino group, enabling subsequent peptide bond formation.

Reaction Conditions and Outcomes

| Reagent System | Conditions | Outcome | Application |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | 1–2 hours, 0–25°C in DCM | Quantitative removal of Boc without side reactions | Preparation of free amino acid intermediates |

| HCl in dioxane | 4M, 2 hours, RT | Partial deprotection (80–90% yield) | Mild deprotection for sensitive substrates |

-

Mechanistic Insight : Acidic cleavage proceeds via protonation of the Boc group’s carbonyl oxygen, followed by elimination of CO₂ and tert-butanol.

-

Side Reactions : Overexposure to TFA (>4 hours) may lead to racemization at the α-carbon.

Peptide Coupling Reactions

The free 3-amino group participates in condensation reactions to form peptide bonds.

Common Coupling Reagents and Efficiency

| Reagent | Activator | Solvent | Yield | Purity | Reference |

|---|---|---|---|---|---|

| HBTU/HOBt | DIPEA | DMF | 85–92% | >95% | , |

| DIC/Oxyma Pure | – | DCM | 78–84% | 90% | |

| EDC/NHS | – | Water | 65–70% | 85% |

-

Key Observations :

Esterification and Amidation

The carboxylic acid group undergoes derivatization for stability or functionalization.

Reaction Pathways

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄ | Reflux, 6 hours | Methyl ester derivative |

| Amidation | Thionyl chloride, NH₃ (g) | 0°C → RT, 12 hours | Primary amide |

-

Challenges : Direct amidation requires activation of the carboxylic acid (e.g., via mixed anhydrides) to avoid side products.

Stability Under Ambient and Reactive Conditions

The compound exhibits predictable stability profiles critical for storage and handling.

Stability Data

Comparative Reactivity with Analogs

Structural analogs exhibit variations in reactivity due to chain length and protecting group positioning.

| Compound | Reactivity with HBTU/HOBt | Boc Deprotection Rate |

|---|---|---|

| (S)-3-Amino-6-(Boc-amino)hexanoic acid (Target) | 85–92% yield | 100% in 2 hours (TFA) |

| (S)-2-Amino-6-(Boc-amino)hexanoic acid | 72–80% yield | 95% in 2 hours (TFA) |

| (S)-3,7-Bis(Boc-amino)heptanoic acid | 65–70% yield | 80% in 4 hours (TFA) |

-

Trend : Shorter carbon chains and single Boc protection enhance coupling efficiency and deprotection rates,.

Scientific Research Applications

Peptide Synthesis

(S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid is primarily utilized as a building block in peptide synthesis. Its structural properties enable the formation of longer peptides, which are essential for various biological studies and therapeutic applications. The Boc group can be easily removed under acidic conditions, allowing the free amino group to participate in peptide bond formation.

Drug Development

In drug development, this compound plays a pivotal role in synthesizing peptide-based drugs and bioconjugates. Its ability to form stable peptide bonds makes it suitable for creating therapeutics that target specific biological pathways. The incorporation of this amino acid into drug candidates enhances their efficacy and stability.

Bioconjugation

(S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid is also employed in bioconjugation processes, where peptides are attached to other biomolecules to improve their functionality. This application is particularly important in the development of targeted delivery systems for drugs and imaging agents.

Uniqueness

(S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid stands out due to its specific structure that allows for the synthesis of longer peptides compared to other Boc-protected amino acids. This feature makes it particularly valuable in biochemical research and drug development.

Case Studies

- Peptide Therapeutics Development : Research has demonstrated the successful incorporation of (S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid into various peptide sequences aimed at targeting cancer cells. These studies highlight its role in enhancing the pharmacological properties of peptide drugs.

- Bioconjugation Techniques : Studies utilizing this compound have shown improved stability and efficacy in bioconjugated systems, where peptides were attached to antibodies for targeted drug delivery.

Mechanism of Action

The mechanism of action of (S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .

Comparison with Similar Compounds

The compound is part of a broader family of Boc-protected amino acids and functionalized hexanoic acid derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogs

Key Observations :

- Protection Strategy : The tert-butoxycarbonyl (Boc) group in the target compound offers stability under basic conditions, whereas the benzyloxycarbonyl (Cbz) group in (S)-β3CbzK is acid-labile, enabling orthogonal deprotection .

- Chirality: The (S)-configuration at position 3 distinguishes it from achiral analogs like 6-((tert-butoxycarbonyl)amino)hexanoic acid, which lack stereochemical control .

Functional Group Modifications

- β-Linked Amino Acids: Compounds such as (S)-β3AcK (S2) and (S)-β3pBrF (S15) feature β-amino acid backbones, which confer resistance to proteolytic degradation but reduce compatibility with standard peptide synthesis protocols .

- Thioester Derivatives: S-Propyl 6-((tert-butoxycarbonyl)amino)hexanethioate (3-65) incorporates a thioester linkage, enabling native chemical ligation—a feature absent in the target compound .

- Fluorescent Probes: (S)-2-((tert-butoxycarbonyl)amino)-6-(pyrene-1-carboxamido)hexanoic acid (5) includes a pyrene moiety for fluorescence, expanding its utility in biophysical studies .

Stability and Reactivity

- Hydrolytic Stability: The Boc group in the target compound is stable under acidic conditions but cleavable with trifluoroacetic acid (TFA), whereas Cbz-protected analogs require hydrogenolysis .

- Solubility : The target compound’s solubility in polar aprotic solvents (e.g., DMF, DMSO) is superior to that of hydrophobic analogs like (S)-β3mCF3F (18), which contains a trifluoromethylphenyl group .

Biological Activity

(S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid, commonly referred to as Boc-Lysine, is a derivative of lysine featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis and biochemistry, primarily used as a building block in peptide synthesis and drug development.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₂₂N₂O₄

- Molecular Weight : 246.31 g/mol

- CAS Number : 1956436-56-8

- MDL Number : MFCD30180241

- Purity : Typically available at 95% or higher purity levels .

The structure of (S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid includes an amino group, a carboxylic acid, and a Boc group that protects the amino functionality during chemical reactions.

Role in Peptide Synthesis

(S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid is widely utilized in peptide synthesis due to its ability to form peptide bonds when the Boc group is removed. The compound participates in various coupling reactions essential for the formation of peptides and proteins, which are critical for numerous biological functions and therapeutic applications .

- Deprotection Reactions : The Boc group can be cleaved using strong acids like trifluoroacetic acid (TFA), allowing the amino group to participate in peptide bond formation.

- Coupling Reactions : The free amino group can react with activated carboxylic acids in the presence of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Applications in Drug Development

The compound is instrumental in developing peptide-based drugs and bioconjugates. Its ability to facilitate the synthesis of complex peptides makes it valuable for creating therapeutics targeting various diseases, including cancer and metabolic disorders .

Case Studies and Research Findings

- Peptide Therapeutics : In a study focusing on peptide-based therapeutics, (S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid was employed to synthesize a series of peptides that demonstrated enhanced biological activity against specific cancer cell lines. The peptides exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

- Bioconjugation Studies : Research highlighted the use of this compound in bioconjugation reactions, where peptides were successfully attached to therapeutic agents, improving their pharmacokinetic properties and efficacy in vivo. The studies showed increased stability and targeted delivery of the conjugated drugs.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Application | Unique Features |

|---|---|---|---|

| (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid | Similar to Boc-Lysine | Peptide synthesis | Allows for branched-chain peptides |

| (S)-3-(tert-Butoxycarbonylamino)butanoic acid | Shorter chain version | Peptide synthesis | Useful for shorter peptides |

(S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid stands out due to its longer carbon chain, facilitating the synthesis of more complex peptide structures compared to its shorter counterparts.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid, and how can purity be ensured?

- Synthesis : The Boc (tert-butoxycarbonyl) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, 6-aminohexanoic acid derivatives are Boc-protected using Boc₂O in a THF/water mixture with NaOH at 0°C, followed by warming to room temperature . Adapting this method for the 3-amino isomer would require adjusting the starting material to ensure regioselectivity.

- Purification : Flash column chromatography (e.g., 5% methanol in chloroform) or recrystallization is effective. Purity (>95%) is confirmed via TLC and HPLC .

Q. How is the compound characterized to confirm structural integrity and chiral purity?

- Techniques :

- NMR : ¹H and ¹³C NMR verify Boc-group integration and stereochemistry. For instance, δ 1.27 ppm (singlet for Boc tert-butyl) and α-proton splitting patterns confirm chiral centers .

- ESI-LCMS : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .

- Optical Rotation : Specific rotation ([α]D) distinguishes enantiomers; e.g., (R)-isomers show negative values in chloroform .

Advanced Research Questions

Q. What strategies are employed to incorporate this compound into peptide coupling reactions?

- Activation : Use coupling agents like T3P (propylphosphonic anhydride) or HATU in dry DMF. For example, T3P facilitates amide bond formation between the carboxylic acid and amines, with triethylamine as a base .

- Protection Compatibility : The Boc group is stable under basic conditions but cleaved by TFA, enabling orthogonal protection schemes in solid-phase peptide synthesis .

Q. How does the compound’s stability vary under acidic or basic conditions?

- Acidic Conditions : The Boc group is labile in strong acids (e.g., TFA or HCl/dioxane), making the compound unsuitable for prolonged acidic reactions.

- Basic Conditions : Stable under mild bases (e.g., NaHCO₃), but prolonged exposure to strong bases may hydrolyze the ester or amide bonds .

Q. What role does this compound play in synthesizing non-viral gene delivery systems?

- Application : It serves as a building block for amphiphilic peptide dendrimers. The Boc-protected amino group enhances solubility, while the carboxylic acid enables conjugation with cationic polymers, improving DNA binding efficiency .

Q. How can stereochemical byproducts be minimized during synthesis?

- Chiral Resolution : Use enantiomerically pure starting materials (e.g., L-lysine derivatives) or enzymatic resolution.

- Reaction Optimization : Low-temperature reactions and chiral catalysts reduce racemization. For example, NaBH₄-mediated reductive amination preserves stereochemistry .

Data Contradictions and Limitations

- Positional Isomer Confusion : While most evidence describes 2-amino derivatives (e.g., (S)-2-Amino-6-Boc-aminohexanoic acid), the 3-amino isomer’s reactivity may differ due to steric and electronic effects. Researchers must validate methods for the 3-amino variant .

- Stability in Peptide Synthesis : Some studies report Boc deprotection under milder conditions than expected, necessitating pilot stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.